Direct Antagonism of FP Agonists in Human Ocular Cells
AL 8810 antagonizes fluprostenol-induced PI turnover in human trabecular meshwork (h-TM) cells, a primary site of action for ocular hypotensive agents, with a Ki of 2.56 ± 0.62 μM [1]. This confirms its ability to block FP receptor signaling in a clinically relevant human ocular tissue. The study also demonstrates that AL-8810 antagonizes responses to the clinically used agonists bimatoprost, latanoprost acid, and travoprost acid, confirming its utility as a universal FP antagonist in this context [1].
| Evidence Dimension | Antagonist affinity (Ki) for FP receptor in human trabecular meshwork cells |
|---|---|
| Target Compound Data | Ki = 2.56 ± 0.62 μM |
| Comparator Or Baseline | Vehicle control (baseline PI turnover) |
| Quantified Difference | Not applicable; this is an antagonist potency measurement against an agonist. |
| Conditions | Human trabecular meshwork (h-TM) cells; phosphoinositide (PI) turnover assay; antagonism of (+/-)-fluprostenol-induced response |
Why This Matters
This data provides a quantitative benchmark for the compound's potency in a human ocular cell type directly relevant to glaucoma research, a key application area for FP receptor modulators.
- [1] Sharif, N. A., Kelly, C. R., & Crider, J. Y. (2003). Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues. Investigative ophthalmology & visual science, 44(2), 715–721. View Source
